(4-chlorophenyl) (3E)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate
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Overview
Description
4-chlorophenyl (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}propanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a chlorophenyl group and a dichlorophenyl group connected through a propanoate ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}propanoate typically involves the following steps:
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Formation of the imine intermediate: : The reaction begins with the condensation of 3,4-dichlorobenzaldehyde with an appropriate amine to form the imine intermediate. This step is usually carried out in the presence of a dehydrating agent such as anhydrous sodium sulfate or molecular sieves to facilitate the removal of water.
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Esterification: : The imine intermediate is then reacted with 4-chlorophenyl propanoate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the final ester product. The reaction is typically conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-chlorophenyl (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}propanoate may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-chlorophenyl (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The chlorophenyl and dichlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions or amines, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous medium, primary or secondary amines in organic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted chlorophenyl or dichlorophenyl derivatives.
Scientific Research Applications
4-chlorophenyl (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Studies focus on its interaction with biological targets and its efficacy in inhibiting the growth of pathogens or cancer cells.
Medicine: Explored for its potential therapeutic applications. Research is conducted to evaluate its pharmacological properties, including its ability to modulate specific biochemical pathways.
Industry: Utilized in the development of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 4-chlorophenyl (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}propanoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used. For example, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenyl (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}butanoate: Similar structure with a butanoate ester linkage instead of propanoate.
4-chlorophenyl (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}acetate: Similar structure with an acetate ester linkage.
4-chlorophenyl (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}benzoate: Similar structure with a benzoate ester linkage.
Uniqueness
4-chlorophenyl (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}propanoate is unique due to its specific ester linkage and the presence of both chlorophenyl and dichlorophenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique reactivity and potential biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C16H12Cl3NO3 |
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Molecular Weight |
372.6 g/mol |
IUPAC Name |
(4-chlorophenyl) (3E)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate |
InChI |
InChI=1S/C16H12Cl3NO3/c17-12-2-4-13(5-3-12)23-16(21)7-8-20-22-10-11-1-6-14(18)15(19)9-11/h1-6,8-9H,7,10H2/b20-8+ |
InChI Key |
TUQONRLMLYZJNE-DNTJNYDQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1OC(=O)C/C=N/OCC2=CC(=C(C=C2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CC=NOCC2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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